N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide
Description
N-{2-[(3-Chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide is a benzofuran-based derivative featuring a 3-chloro-4-methoxybenzoyl group at position 2 and a 3-phenylpropanamide moiety at position 3 of the benzofuran scaffold (Fig. 1). This compound’s structural complexity positions it as a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems.
![Fig. 1: Structure of this compound]
Properties
Molecular Formula |
C25H20ClNO4 |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H20ClNO4/c1-30-21-13-12-17(15-19(21)26)24(29)25-23(18-9-5-6-10-20(18)31-25)27-22(28)14-11-16-7-3-2-4-8-16/h2-10,12-13,15H,11,14H2,1H3,(H,27,28) |
InChI Key |
NYHPKQGPSZAXPF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CCC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent.
Introduction of the Phenylpropanamide Moiety: This step involves the reaction of the benzofuran derivative with a phenylpropanamide precursor under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Substitution with the 3-chloro-4-methoxyphenyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
BH31613 (2-(4-Bromophenoxy)-N-{2-[(3-Chloro-4-Methoxyphenyl)Carbonyl]-1-Benzofuran-3-yl}Acetamide)
- Key Differences: Replaces the 3-phenylpropanamide group with a 2-(4-bromophenoxy)acetamide chain.
- Implications: The bromophenoxy group introduces bulkier steric hindrance and higher lipophilicity compared to the phenylpropanamide chain. This may alter membrane permeability or target binding kinetics .
- Molecular Weight : 514.75 g/mol vs. target compound’s estimated ~480 g/mol.
Propanamide Derivatives with Varied Aromatic Systems
N-(3-Chloro-2-Methylphenyl)-3-(4-Methoxyphenyl)Propanamide (544419-01-4)
- Key Differences : Lacks the benzofuran core; the propanamide chain is attached to a 3-chloro-2-methylphenyl group.
- The methyl group may enhance metabolic stability .
N-(3-Chlorophenyl)-3-[5-(4-Methoxyphenyl)Furan-2-yl]Propanamide (J048-0024)
- Key Differences: Substitutes benzofuran with a mono-cyclic furan bearing a 4-methoxyphenyl group.
- Implications : The smaller furan ring decreases planarity and conjugation, possibly reducing binding affinity to targets requiring extended aromatic systems .
| Compound | Core Structure | Aromatic System | Molecular Weight |
|---|---|---|---|
| Target Compound | Benzofuran | Bicyclic | ~480 g/mol |
| 544419-01-4 | Phenyl | Monocyclic | ~330 g/mol |
| J048-0024 | Furan | Monocyclic | ~410 g/mol |
Benzofuran Derivatives with Alternative Functional Groups
N-(4-Chlorophenyl)-3-(3,3-Diphenylpropanamido)-1-Benzofuran-2-Carboxamide (887895-87-6)
- Key Differences : Features a carboxamide at position 2 and a diphenylpropanamide at position 3.
| Compound | Position 2 Substituent | Position 3 Substituent |
|---|---|---|
| Target Compound | 3-Chloro-4-methoxybenzoyl | 3-Phenylpropanamide |
| 887895-87-6 | Carboxamide | 3,3-Diphenylpropanamide |
Research Findings and Implications
- Pharmacological Potential: The chloro and methoxy groups are common in kinase inhibitors and antimicrobial agents, hinting at possible bioactivity. The benzofuran scaffold is prevalent in anticancer and anti-inflammatory compounds.
- Physicochemical Properties : Compared to BH31613, the target compound’s lower molecular weight and phenylpropanamide chain may improve solubility but reduce lipophilicity, impacting pharmacokinetics.
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylpropanamide is a complex organic compound notable for its structural features, which include a benzofuran core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the biological activity of this compound, highlighting relevant research findings, case studies, and comparative data.
Chemical Structure and Properties
The molecular formula of this compound is C24H18ClNO4, with a molecular weight of approximately 419.9 g/mol. Its structure comprises a benzofuran moiety linked to a phenylpropanamide group, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H18ClNO4 |
| Molecular Weight | 419.9 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C(=O)N1C2=CC=CC=C2C(=O)C=C1OC(=C(C=C(C=C1)Cl)O)C)C(C=C(C=C2)OC)=O |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study on benzofuran derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with cancer progression.
For instance, a related compound was found to suppress the proliferation of hepatocellular carcinoma (HCC) cells by downregulating the expression of integrin α7 and modulating the epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis . This suggests that this compound may also exert similar effects by targeting these pathways.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds with structural similarities have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. For example, certain benzofuran derivatives have demonstrated significant COX inhibitory activities, indicating a possible mechanism for reducing inflammation .
Case Studies
One notable case study involved the synthesis and biological evaluation of related benzofuran derivatives. These studies revealed that specific substitutions on the benzofuran core could enhance anti-inflammatory and anticancer activities. The structure-function relationship established in these studies can provide insights into optimizing this compound for better therapeutic outcomes.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other compounds within the same class:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| N-{2-(4-methoxyphenyl)carbonyl}-1-benzofuran | Anti-inflammatory | Methoxy group enhances solubility |
| 4-Chloro-N-(benzofuran)-2-methylbenzamide | Anticancer | Methyl group alters reactivity |
| 2-(4-Benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7... | Anti-metastatic | Targets EMT markers in HCC |
The precise mechanism of action for this compound is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in critical biological pathways. The modulation of these targets can lead to altered cellular responses, including reduced proliferation and migration in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
